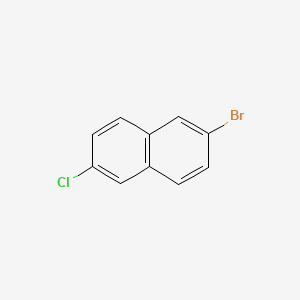

2-Bromo-6-chloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRCPBWWONGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704792 | |

| Record name | 2-Bromo-6-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-84-7 | |

| Record name | 2-Bromo-6-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-chloronaphthalene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to serve as an essential resource for professionals engaged in advanced organic synthesis.

Introduction and Significance

This compound is a disubstituted naphthalene derivative featuring two different halogen atoms at positions that allow for differential reactivity. This structural motif makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are explored for a wide range of biological activities.[1] The presence of both a bromine and a chlorine atom provides two distinct reaction sites for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the strategic construction of polysubstituted naphthalenes, which are key components in drug discovery programs and the development of organic electronic materials.[2]

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can define its core properties.

Structural and Physical Properties

The fundamental properties of this compound are summarized below. The LogP and density values are calculated estimations, providing a reliable proxy for experimental values.[3][4]

| Property | Value | Source |

| CAS Number | 870822-84-7 | [3] |

| Molecular Formula | C₁₀H₆BrCl | [3] |

| Molecular Weight | 241.51 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | N/A |

| Calculated LogP | 4.26 | [3] |

| Calculated Density | 1.592 ± 0.06 g/cm³ | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place | [3] |

Molecular Structure:

Spectroscopic Profile (Predicted)

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show six distinct signals in the aromatic region (approx. 7.4-8.2 ppm). The protons on the naphthalene core will exhibit coupling patterns (doublets, doublets of doublets) characteristic of a 2,6-disubstituted system. Protons H-1 and H-5 will likely appear as doublets and be the most downfield due to the anisotropic effect of the adjacent ring and deshielding from the halogens. Protons H-3 and H-7 will also be doublets, while H-4 and H-8 will appear as doublets of doublets.

2.2.2. 13C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum should display ten unique signals for the ten carbon atoms of the naphthalene core, as the molecule is asymmetric.[7] The carbon atoms directly bonded to the halogens (C-2 and C-6) will be significantly shifted; C-2 (bonded to bromine) is expected around 121 ppm and C-6 (bonded to chlorine) around 133 ppm. The quaternary carbons (C-9 and C-10) will likely appear around 132-135 ppm.

2.2.3. Mass Spectrometry

The mass spectrum provides unambiguous identification through its molecular ion peak and characteristic isotopic pattern. Due to the natural abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%), the molecular ion region will exhibit a distinctive cluster of peaks.[8]

-

M+ peak: The most abundant molecular ion peak will correspond to the combination of the most common isotopes, [C₁₀H₆79Br35Cl]+, at m/z = 240.

-

M+2 peak: A major peak at m/z = 242 will be observed, arising from [C₁₀H₆81Br35Cl]+ and [C₁₀H₆79Br37Cl]+. Its intensity will be a composite of the two isotopic contributions.

-

M+4 peak: A smaller peak at m/z = 244 will correspond to the [C₁₀H₆81Br37Cl]+ ion.

The primary fragmentation pathway is expected to be the loss of the halogen atoms.[9][10] The loss of a bromine radical (M-79/81) would be more favorable than the loss of a chlorine radical, leading to significant peaks around m/z 161 and 163.

Synthesis and Purification

Proposed Synthetic Protocol

This protocol is adapted from the established synthesis of 6-bromo-2-naphthol and the conversion of naphthols to bromonaphthalenes.[4][11]

Step 1: Synthesis of 1,6-Dibromo-2-naphthol (Analogous starting material)

-

Rationale: Direct bromination of 2-naphthol is known to produce 1,6-dibromo-2-naphthol. This procedure is adapted for a chlorinated starting material.

-

In a round-bottomed flask equipped with a dropping funnel and reflux condenser, dissolve 1 mole of 6-chloro-2-naphthol in glacial acetic acid.

-

Slowly add a solution of 2 moles of bromine in acetic acid while shaking or stirring. The reaction is exothermic; gentle cooling may be necessary.

-

After the addition is complete, add water and heat the mixture to boiling.

Step 2: Reductive De-bromination to 6-Bromo-2-naphthol

-

Rationale: The bromine at the 1-position is sterically hindered and more susceptible to reduction than the one at the 6-position. Tin in acetic acid is a classic and effective reagent for this selective reduction.[4]

-

Cool the reaction mixture to 100°C and add mossy tin (approx. 1.3 gram atoms) in portions.

-

Continue boiling for 3 hours until all the tin has dissolved.

-

Cool the mixture and filter to remove tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

Step 3: Conversion to this compound

-

Rationale: The conversion of a hydroxyl group on an aromatic ring to a bromide can be efficiently achieved using triphenylphosphine and bromine, which form triphenylphosphine dibromide in situ. This is a high-yield, reliable method for deoxyhalogenation.[11]

-

In a separate three-necked flask, dissolve triphenylphosphine (1.1 equivalents) in acetonitrile and cool in an ice bath.

-

Add bromine (1.1 equivalents) dropwise to form the triphenylphosphine dibromide reagent.

-

Add the crude 6-bromo-2-naphthol (1 equivalent) in acetonitrile to the reagent mixture.

-

Heat the reaction to 60-70°C for at least 30 minutes.

-

Distill the acetonitrile under reduced pressure.

-

Raise the temperature of the remaining residue to ~340°C until the evolution of hydrogen bromide ceases.

Purification Protocol

-

Rationale: The crude product will contain triphenylphosphine oxide as a major byproduct. A nonpolar solvent wash followed by column chromatography is a standard and effective purification strategy for this class of compounds.

-

Cool the reaction residue to ~100°C and pour it into a beaker.

-

After cooling to room temperature, add pentane or hexane and break up the solid.

-

Filter the mixture by suction. The filtrate contains the desired product.

-

Wash the pentane/hexane solution with 20% sodium hydroxide, then with water, and dry over anhydrous magnesium sulfate.

-

Pass the solution through a plug of alumina or silica gel to remove the remaining triphenylphosphine oxide.

-

Evaporate the solvent under reduced pressure to yield the product. For higher purity, recrystallization from aqueous methanol or ethanol can be performed.[11]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds.

Selectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy for a C-Br bond (~276 kJ/mol) is significantly lower than that of a C-Cl bond (~339 kJ/mol).[12]

This energetic difference is the cornerstone of its synthetic utility: The C-Br bond at the 2-position will react preferentially under carefully controlled conditions, leaving the C-Cl bond at the 6-position intact for a subsequent, different coupling reaction.[13][14]

This selectivity allows for the programmed, stepwise synthesis of unsymmetrically substituted 2,6-diarylnaphthalenes, which are scaffolds of interest in materials science (e.g., for organic light-emitting diodes) and as precursors to complex pharmaceutical agents.[2]

Applications in Medicinal Chemistry

Halogenated naphthalenes are crucial intermediates in drug discovery.[1] They serve as versatile scaffolds for building molecules with targeted biological activities. The ability to perform sequential cross-coupling allows for the creation of large, diverse libraries of compounds for high-throughput screening. By introducing different aryl, heteroaryl, or alkyl groups at the 2- and 6-positions, chemists can systematically probe the structure-activity relationship (SAR) of a naphthalene-based pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on data for related compounds like 2-chloronaphthalene, this compound should be handled with care.[15]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a strategically important building block for advanced organic synthesis. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted from established chemical principles. Its key feature—the differential reactivity of the C-Br and C-Cl bonds—provides a powerful tool for the regioselective synthesis of complex, polysubstituted naphthalene derivatives. For researchers in drug discovery and materials science, mastering the use of this intermediate opens a reliable pathway to novel and high-value molecular targets.

References

- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 2-bromonaphthalene.

- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 6-bromo-2-naphthol.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.

- Wikipedia. (n.d.). 2-Chloronaphthalene.

- NIST. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information.

- Unknown. (n.d.).

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- Wikipedia. (n.d.). Suzuki reaction.

- Wikipedia. (n.d.). 1-Chloronaphthalene.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Heterodihalogenated Naphthalene Building Block

An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene

This compound is a halogenated aromatic compound built on a naphthalene scaffold. Its structure is distinguished by the presence of two different halogen atoms—bromine and chlorine—at positions 2 and 6, respectively. This unique substitution pattern makes it a highly valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and organic synthesis.[1] The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under various catalytic conditions allows for selective, stepwise functionalization, providing a strategic advantage in the synthesis of complex molecular architectures.

While direct literature on this compound is sparse, its utility can be inferred from the extensive applications of structurally similar compounds. For instance, 2-bromo-6-methoxynaphthalene is a pivotal intermediate in the synthesis of the widely used anti-inflammatory drug Naproxen, and 2-bromo-6-fluoronaphthalene serves as a precursor for novel analgesics and drugs targeting lipid disorders.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, covering its synthesis, characterization, reactivity, and safe handling, drawing upon established principles and data from analogous systems.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective application. The data presented below is a consolidation of information from chemical databases and calculated predictions.[4][5][6]

| Property | Value | Source |

| CAS Number | 870822-84-7 | [4][5][6] |

| Molecular Formula | C₁₀H₆BrCl | [4] |

| Molecular Weight | 241.51 g/mol | [4][5] |

| IUPAC Name | This compound | [7] |

| SMILES | ClC1=CC2=CC=C(Br)C=C2C=C1 | [4] |

| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [6] |

| Solubility (Predicted) | Insoluble in water (9.4 x 10⁻⁴ g/L at 25 °C) | [6] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway: Electrophilic Bromination

The proposed synthesis involves the direct electrophilic bromination of 2-chloronaphthalene. The chlorine atom at C-2 is an ortho-, para-director. While the C-1 (ortho) and C-3 (ortho) positions are sterically hindered and electronically less favored for substitution on the same ring, the C-6 and C-8 positions on the adjacent ring are electronically activated for substitution. The C-6 position is generally favored over the C-8 (peri) position due to reduced steric hindrance, leading to the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Rationale: This protocol is adapted from standard procedures for the bromination of aromatic compounds.[3][8] The choice of a non-polar, inert solvent prevents side reactions. A Lewis acid catalyst like iron(III) bromide polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for aromatic substitution.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2-chloronaphthalene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents) to the stirred solution.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol: Purification

-

Rationale: The crude product will likely contain the desired 2,6-isomer along with other minor isomers. Recrystallization is an effective method for purifying crystalline solids, exploiting differences in solubility.

-

Solvent Selection: Select a suitable solvent system for recrystallization (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Purity Analysis: Assess the purity of the final product by measuring its melting point and running an NMR spectrum.

Spectroscopic Characterization Profile

Definitive spectral data for this compound requires experimental acquisition. However, a reliable profile can be predicted based on the known effects of bromo and chloro substituents on the naphthalene ring system and analysis of similar compounds.[9][10][11]

| Technique | Expected Signature |

| ¹H NMR | The spectrum will exhibit six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, all six aromatic protons should be chemically non-equivalent, appearing as a series of doublets and doublets of doublets. Protons adjacent to the halogen atoms will be influenced by their electronegativity and may show characteristic shifts.[10] |

| ¹³C NMR | The spectrum should display ten signals, corresponding to the ten carbon atoms of the naphthalene core, as there are no elements of symmetry. The carbons directly bonded to the bromine (C-2) and chlorine (C-6) will be significantly downfield and can be identified by their chemical shifts (C-Br typically ~120 ppm, C-Cl ~130 ppm).[12] |

| IR Spectroscopy | Key absorptions will include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the aromatic system (~1600-1450 cm⁻¹), and characteristic C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).[9] |

| Mass Spectrometry (EI-MS) | The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in prominent peaks at m/z 240 (M⁺), 242 (M+2)⁺, and 244 (M+4)⁺. Key fragmentation pathways would involve the loss of Br• and Cl• radicals.[9] |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a scaffold for building complex molecules through modern cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility.

Orthogonal Reactivity in Cross-Coupling

Generally, the C-Br bond is more reactive towards oxidative addition with palladium catalysts than the C-Cl bond. This allows for selective functionalization at the C-2 position while leaving the C-6 chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is highly sought after in multi-step syntheses.[1]

Caption: Stepwise functionalization enabled by differential halogen reactivity.

This strategy allows for the controlled, stepwise introduction of different substituents, which is critical in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[13] Beyond pharmaceuticals, this building block can be used to synthesize novel organic semiconductors, liquid crystals, and functional polymers where precise control over the molecular structure dictates the material's properties.[1][2]

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is publicly available. The following guidelines are based on data for analogous hazardous compounds like 2-chloronaphthalene, 6-bromo-2-naphthol, and other halogenated aromatics.[14][15][16][17] This compound should be handled only by trained personnel familiar with its potential hazards.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects. |

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[14] Ensure that an eyewash station and safety shower are readily accessible.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[16]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

Caption: Recommended workflow for the safe handling of this compound.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[16]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[14][17]

Conclusion

This compound (CAS No. 870822-84-7) represents a potent synthetic intermediate with significant potential for advancing drug discovery and materials science. Its key strategic advantage lies in the differential reactivity of its C-Br and C-Cl bonds, which permits selective, stepwise functionalization. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, purification, characterization, and safe handling based on established chemical principles and data from closely related analogues. As the demand for complex, precisely substituted aromatic scaffolds grows, the utility of building blocks like this compound will undoubtedly continue to increase.

References

- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Organic Syntheses. (n.d.). 2-bromonaphthalene.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene.

- Safety Data Sheet. (n.d.). 2-Bromo-6-methoxynaphthalene. (Please note: This is a general reference to an SDS for a related compound, specific supplier SDS may vary).

- Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene.

- Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet.

- Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI.

- Stack Exchange. (2018). What is the identity of the unknown compound using GCMS and NMR?

- Aribo Biotechnology. (n.d.). CAS: 870822-84-7 Name: this compound.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- International Labour Organization. (n.d.). ICSC 1708 - 2-Chloronaphthalene.

- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.

- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene.

Sources

- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. synchem.de [synchem.de]

- 6. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]

- 7. 870822-84-7 | this compound - AiFChem [aifchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]

physical properties of 2-Bromo-6-chloronaphthalene

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic hydrocarbon belonging to the naphthalene family. Its disubstituted nature, featuring both bromine and chlorine atoms on the naphthalene core, makes it a valuable building block in organic synthesis. The specific positioning of the halogens at the 2 and 6 positions provides a unique scaffold for the development of more complex molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in any research and development setting. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their validation.

Physicochemical and Molecular Properties

A summary of the key physical and molecular properties of this compound is presented below. It is important to note that while some properties like molecular weight are exact, others such as solubility and density are often calculated values from computational models and may require experimental verification for precise applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrCl | [1][2][3][4] |

| Molecular Weight | 241.51 g/mol | [1][2][3][5][6] |

| CAS Number | 870822-84-7 | [1][2][3][7] |

| Appearance | Expected to be an off-white to white crystalline solid | [8][9] |

| Solubility | Insoluble in water (Calculated: 9.4 x 10⁻⁴ g/L at 25 °C) | [1] |

| Density | Calculated: 1.592 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Purity (Commercial) | Typically available at ≥95% or ≥98% | [2][3] |

| Predicted LogP | 4.25 - 4.8 | [3][5][10] |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, we can predict the expected features based on its structure and data from analogous compounds like 2-bromonaphthalene and 2-chloronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, each of the six protons on the naphthalene ring system will have a unique chemical shift. The coupling patterns (doublets, doublets of doublets) will be complex but are crucial for assigning each proton to its specific position. Protons adjacent to the electronegative halogen atoms are expected to be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals, one for each carbon atom in the naphthalene core. The two carbons directly bonded to the bromine and chlorine atoms will show characteristic chemical shifts influenced by the halogen's electronegativity and isotopic effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching frequencies will be observed in the fingerprint region, typically below 800 cm⁻¹, and are highly characteristic of the halogen substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and isotopic distribution of this compound. The molecular ion peak (M⁺) will be a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern, which is a powerful diagnostic for the presence of one bromine and one chlorine atom in the molecule. The exact mass can be used to confirm the elemental composition.

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the experimental determination of the key .

Melting Point Determination

The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range typically indicates a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarity should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled vials.

-

Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.

-

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution.

-

Classification:

-

Soluble: If dissolution occurs with ≤ 1 mL of solvent.

-

Slightly Soluble: If dissolution requires > 1 mL and ≤ 5 mL of solvent.

-

Insoluble: If a significant amount of solid remains after the addition of 5 mL of solvent.

-

Diagram of the Solubility Testing Workflow

Caption: Workflow for Solubility Assessment.

Conclusion

The define its behavior in chemical and biological systems. This guide has synthesized available data and provided a framework for its experimental validation. As a key intermediate, a thorough understanding of these foundational characteristics is indispensable for scientists and researchers aiming to leverage its synthetic potential in drug discovery and materials science. The provided protocols offer a self-validating system to ensure the quality and suitability of this compound for its intended application.

References

- PubChem. (n.d.). 2-Bromo-7-chloronaphthalene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 2-bromonaphthalene.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.

- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information.

- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook.

- PubChemLite. (n.d.). This compound (C10H6BrCl).

- PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)] - Spectrum.

- Wikipedia. (n.d.). 2-Chloronaphthalene.

Sources

- 1. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]

- 2. synchem.de [synchem.de]

- 3. chemscene.com [chemscene.com]

- 4. This compound [870822-84-7] | King-Pharm [king-pharm.com]

- 5. 2-Bromo-7-chloronaphthalene | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 870822-84-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - this compound (C10H6BrCl) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chloronaphthalene

Introduction

2-Bromo-6-chloronaphthalene is a disubstituted naphthalene derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid, aromatic core, functionalized with two distinct halogens, provides a scaffold for constructing complex molecular architectures. The differential reactivity of the bromine and chlorine substituents allows for regioselective transformations, making it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, detailed spectroscopic elucidation, and its applications, particularly within the context of drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic aromatic naphthalene system. A bromine atom is attached at the C-2 position, and a chlorine atom is at the C-6 position. This specific substitution pattern dictates the molecule's electronic properties, reactivity, and three-dimensional shape.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-chloro-2-naphthylamine (1 eq.) in an aqueous solution of hydrobromic acid (48%, ~3 eq.).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1 hour to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization and Structural Elucidation

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for six distinct aromatic protons. Due to the substitution pattern, the protons on each ring will form separate but related spin systems. Protons H-1 and H-3 will appear as doublets, coupled to each other. H-4 will be a doublet coupled to H-3. Similarly, H-5 and H-7 will be doublets, and H-8 will be a doublet. The exact chemical shifts are influenced by the anisotropic effects of the adjacent ring and the electronic effects of the halogens.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 10 distinct signals, corresponding to the 10 carbon atoms of the naphthalene core, confirming the asymmetry of the molecule. The two carbons directly attached to the halogens (C-2 and C-6) will be significantly downfield shifted. The signals for the quaternary carbons (C-4a and C-8a) will typically have lower intensities.

-

Mass Spectrometry (MS): Mass spectrometry is particularly powerful for confirming the presence of the halogens. The electron ionization (EI) mass spectrum will show a characteristic molecular ion (M⁺) cluster. This cluster arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a distinctive pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 3:4:1, providing definitive evidence for the presence of one bromine and one chlorine atom.

| Ion Peak | m/z (Calculated) | Composition | Relative Intensity (Approx.) |

| M⁺ | 239.93 | C₁₀H₆⁷⁹Br³⁵Cl | 3 |

| [M+2]⁺ | 241.93 | C₁₀H₆⁸¹Br³⁵Cl / C₁₀H₆⁷⁹Br³⁷Cl | 4 |

| [M+4]⁺ | 243.93 | C₁₀H₆⁸¹Br³⁷Cl | 1 |

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region), and C-Br and C-Cl stretching vibrations, which will appear in the fingerprint region (typically below 800 cm⁻¹).

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more susceptible to oxidative addition to a transition metal catalyst (e.g., Palladium(0)) than the C-Cl bond. This reactivity difference is the cornerstone of its application in sequential, regioselective cross-coupling reactions.

Expert Insight: This differential reactivity allows a chemist to perform a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reaction selectively at the C-2 position while leaving the C-6 chloro-substituent intact for a subsequent, different transformation under more forcing conditions. This strategic, stepwise functionalization is invaluable in building molecular complexity, a key requirement in modern drug discovery programs. [2]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloronaphthalene

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloronaphthalene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, ensuring scientific integrity and providing actionable protocols.

Introduction: The Significance of Solubility Data

This compound (CAS No. 870822-84-7) is a halogenated aromatic hydrocarbon with a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol .[1] Understanding its solubility is paramount for a multitude of applications, from reaction condition optimization and purification to formulation development and environmental fate assessment. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the feasibility of its downstream processing. Inaccurate or incomplete solubility data can lead to significant delays and resource expenditure in the drug development pipeline.

This guide will provide a detailed protocol for the experimental determination of this compound's solubility, discuss the critical role of solvent selection, and outline robust analytical techniques for accurate quantification.

Physicochemical Properties and Predicted Solubility

A calculated water solubility for this compound is reported as insoluble (9.4 x 10⁻⁴ g/L) at 25 °C .[2] This extremely low aqueous solubility is expected given its chemical structure. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit higher solubility in nonpolar and polar aprotic organic solvents.[3] For instance, halogenated naphthalenes and similar aromatic compounds often show good solubility in solvents like toluene, chlorobenzene, and dichlorobenzene.[4]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To address the gap in experimental data, a robust and self-validating protocol based on the widely accepted shake-flask method is presented below. This method is designed to determine the equilibrium solubility of a solid compound in a given solvent.[3]

Causality Behind Experimental Choices

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility. The extended equilibration time and controlled temperature are critical to achieving a saturated solution without forming a supersaturated state. The subsequent quantification by a high-sensitivity technique like High-Performance Liquid Chromatography (HPLC) ensures accurate and reproducible results.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥98%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the undissolved solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid from the supernatant.[3]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[3]

-

Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the accurate quantification of this compound in the prepared saturated solutions.[5][6]

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

Quantification:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.[6]

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations from the calibration curve.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Hypothetical Solubility Data Presentation

The following table illustrates how the experimentally determined solubility data for this compound should be presented. The values provided are hypothetical and serve as a template.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Hexane | 0.1 | Hypothetical Value | Hypothetical Value |

| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |

| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 5.8 | Hypothetical Value | Hypothetical Value |

| Methanol | 5.1 | Hypothetical Value | Hypothetical Value |

| Water | 10.2 | 0.00094[2] | 3.9 x 10⁻⁶ |

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[7]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Statements: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[8]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[7][8] Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While experimental data in organic solvents is sparse in the literature, the detailed protocol herein offers a clear and scientifically sound pathway for researchers to generate this critical data. The emphasis on a validated experimental workflow, coupled with precise analytical quantification, ensures the generation of trustworthy and reproducible solubility data, which is indispensable for the effective utilization of this compound in research and development.

References

- Quora. (2021, December 12). How do you determine the solubility of a solid?

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene.

- Unknown. (n.d.). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383.

- Wikipedia. (n.d.). 2-Chloronaphthalene.

- PubChem. (n.d.). 2-Chloronaphthalene.

- Zaretskii, M. I., Golub, V. B., Podolyak, V. G., Usyshkina, I. V., Taits, S. Z., & Kononov, N. F. (1977). Naphthalene solubility in several organic solvents. Khimiya Tverdogo Topliva, (5).

- ResearchGate. (2025, August 5). The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of 2-Bromo-6-chloronaphthalene: A Technical Guide for Researchers

Introduction

2-Bromo-6-chloronaphthalene is a disubstituted naphthalene derivative with significant potential in organic synthesis and materials science. The precise arrangement of the bromo and chloro substituents on the naphthalene core dictates its chemical reactivity and physical properties. Unambiguous structural confirmation and purity assessment are paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, instead focusing on the underlying principles and experimental considerations that ensure the acquisition of high-quality, reliable spectroscopic data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivities of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming the substitution pattern.

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.8 - 8.0 | d | ~ 8.5 | H-4 |

| 7.7 - 7.9 | d | ~ 1.8 | H-1 |

| 7.6 - 7.8 | dd | ~ 8.5, 1.8 | H-3 |

| 7.5 - 7.7 | d | ~ 8.7 | H-8 |

| 7.4 - 7.6 | d | ~ 2.0 | H-5 |

| 7.3 - 7.5 | dd | ~ 8.7, 2.0 | H-7 |

Expertise & Experience: The Rationale Behind the Predictions

The predicted chemical shifts are based on the established electronic effects of halogen substituents on aromatic rings. The bromine and chlorine atoms are deactivating and ortho-, para-directing, leading to a general downfield shift of the aromatic protons compared to unsubstituted naphthalene. The expected multiplicities and coupling constants arise from the spin-spin coupling between adjacent protons. For instance, H-3 is expected to appear as a doublet of doublets due to coupling with both H-1 and H-4.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

A robust experimental protocol is critical for obtaining a clean, interpretable ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1] CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary chemical shift reference.[2]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: A range that encompasses the aromatic region and TMS (e.g., -1 to 10 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 134 - 136 | C-4a |

| 132 - 134 | C-8a |

| 130 - 132 | C-4 |

| 128 - 130 | C-8 |

| 127 - 129 | C-1 |

| 126 - 128 | C-3 |

| 125 - 127 | C-5 |

| 124 - 126 | C-7 |

| 122 - 124 | C-6 (C-Cl) |

| 120 - 122 | C-2 (C-Br) |

Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity and resonance effects of the halogen substituents. The carbons directly bonded to the bromine and chlorine atoms (C-2 and C-6) are expected to be significantly shifted. The remaining carbon signals are assigned based on established substituent effects in naphthalene systems.

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of this compound dissolved in 0.6-0.7 mL of CDCl₃.

-

Follow the same procedure for dissolution, filtration, and use of an internal standard (TMS, δ = 0.00 ppm) as for ¹H NMR.

-

-

Instrumental Parameters (75-125 MHz Spectrometer):

-

Locking and Shimming: As per the ¹H NMR protocol.

-

Acquisition:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of scans: A significantly higher number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 to 4096 scans).

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: A wide range to cover all expected carbon resonances (e.g., 0 to 160 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃ at δ ≈ 77.16 ppm).

-

Identify the number of distinct carbon signals, which should correspond to the number of unique carbon atoms in the molecule.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the aromatic naphthalene core and provide clues about the substitution pattern.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretching |

| 900 - 675 | Strong | Out-of-plane C-H bending |

| 1100 - 1000 | Medium-Strong | C-Cl stretching |

| 700 - 500 | Medium-Strong | C-Br stretching |

Expertise & Experience: Interpreting the Vibrational Modes

The predicted absorption bands are characteristic of a substituted naphthalene. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds and are often diagnostic of the substitution pattern on the aromatic ring. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality IR spectra of solid samples.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[3]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data for this compound

| m/z | Relative Abundance | Assignment |

| 240, 242, 244 | High | [M]⁺ (Molecular Ion) |

| 161, 163 | Medium | [M - Br]⁺ |

| 205 | Medium | [M - Cl]⁺ |

| 126 | Medium | [C₁₀H₆]⁺ |

Expertise & Experience: Understanding Isotopic Patterns and Fragmentation

The molecular ion region is expected to show a characteristic cluster of peaks at m/z 240, 242, and 244 due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).[4][5] This isotopic pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) conditions is expected to proceed through the loss of the halogen atoms. The loss of a bromine radical (·Br) would result in ions at m/z 161 and 163, while the loss of a chlorine radical (·Cl) would lead to an ion at m/z 205. The loss of both halogens would produce the naphthyl cation at m/z 126.

Trustworthiness: A Self-Validating Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Experimental Protocol: EI-MS

-

Sample Introduction:

-

Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer. The sample is vaporized by heating.

-

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Workflow for EI-MS Analysis

Caption: Workflow for EI-MS analysis of this compound.

IV. Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By following robust and self-validating experimental protocols, researchers can obtain high-quality spectroscopic data. The interpretation of this data, grounded in the fundamental principles of spectroscopy and an understanding of substituent effects, allows for the confident confirmation of the molecular structure and purity of this important synthetic intermediate. This guide serves as a foundational resource for scientists engaged in the synthesis and application of novel chemical entities.

V. References

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

(n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

(n.d.). 91-58-7 2-Chloronaphthalene C10H7Cl, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

(2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 870822-84-7 Name: this compound. Retrieved from [Link]

-

(n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

-

(1965). The infra-red spectra of naphthalene derivatives in the 2000−1650 cm−1 region—II. 1,5. Spectrochimica Acta, 21(1), 1-6.

-

Pauzat, F., Talbi, D., Miller, M. D., DeFrees, D. J., & Ellinger, Y. (1992). Theoretical IR spectra of ionized naphthalene. The Journal of Physical Chemistry, 96(20), 7882-7886.

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

(n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Jacobsen, N. E. (2016). NMR data interpretation explained: understanding 1D and 2D NMR spectra of organic compounds and natural products. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:870822-84-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Bhal, S. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. agilent.com [agilent.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Bromo-6-chloronaphthalene

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloronaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete spectral assignment of this di-halogenated naphthalene. We will explore the nuanced effects of halogen substituents on the naphthalene ring system, present detailed protocols for sample preparation and data acquisition, and elucidate the power of advanced 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Structural Significance of this compound

This compound is a disubstituted naphthalene derivative featuring two different halogen atoms at the 2 and 6 positions. The asymmetry of this substitution pattern leads to a unique set of six distinct aromatic proton and ten distinct carbon environments, making its NMR spectrum a rich source of structural information. Understanding the precise chemical shifts and coupling patterns is paramount for confirming its identity, assessing its purity, and utilizing it as a building block in organic synthesis and medicinal chemistry. The interplay of the electron-withdrawing and anisotropic effects of the bromine and chlorine atoms significantly influences the electronic environment of the naphthalene core, which is reflected in the NMR spectrum.

Part 1: Predicted NMR Spectrum Analysis

Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. This analysis is grounded in the fundamental principles of NMR spectroscopy and leverages empirical data from structurally related compounds, such as 2-bromonaphthalene, 2-chloronaphthalene, and other halogenated naphthalenes.[1] The substituent chemical shift (SCS) effects of bromine and chlorine are key to this predictive approach.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts are influenced by the electron-withdrawing nature of the halogens and the anisotropic effects of the naphthalene ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-1 | ~8.0 - 8.2 | d | ~1.5 - 2.0 (⁴J) | Deshielded by the peri-interaction with the bromine at C-2. Exhibits a small four-bond coupling to H-3. |

| H-3 | ~7.6 - 7.8 | dd | ~8.5 - 9.0 (³J), ~1.5 - 2.0 (⁴J) | Ortho-coupled to H-4 and shows a smaller meta-coupling to H-1. |

| H-4 | ~7.8 - 8.0 | d | ~8.5 - 9.0 (³J) | Ortho-coupled to H-3. |

| H-5 | ~7.9 - 8.1 | d | ~1.5 - 2.0 (⁴J) | Deshielded due to its peri-position relative to the chlorine at C-6. Shows a small four-bond coupling to H-7. |

| H-7 | ~7.5 - 7.7 | dd | ~8.5 - 9.0 (³J), ~1.5 - 2.0 (⁴J) | Ortho-coupled to H-8 and shows a smaller meta-coupling to H-5. |

| H-8 | ~7.7 - 7.9 | d | ~8.5 - 9.0 (³J) | Ortho-coupled to H-7. |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are primarily influenced by the electronegativity of the directly attached halogens and their resonance effects on the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-1 | ~128 - 130 | Aromatic CH. |

| C-2 | ~120 - 123 | Carbon bearing the bromine atom; significant shielding due to the "heavy atom effect" of bromine. |

| C-3 | ~129 - 131 | Aromatic CH, deshielded relative to unsubstituted naphthalene. |

| C-4 | ~127 - 129 | Aromatic CH. |

| C-4a | ~132 - 134 | Quaternary carbon at the ring junction. |

| C-5 | ~128 - 130 | Aromatic CH. |

| C-6 | ~130 - 133 | Carbon bearing the chlorine atom; deshielded compared to C-2 due to the higher electronegativity of chlorine. |

| C-7 | ~126 - 128 | Aromatic CH. |

| C-8 | ~127 - 129 | Aromatic CH. |

| C-8a | ~133 - 135 | Quaternary carbon at the ring junction. |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Part 2: Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer. This section provides a detailed, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation